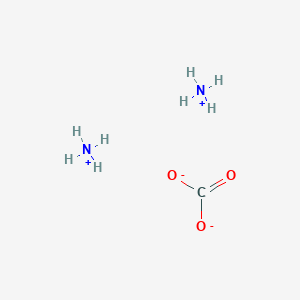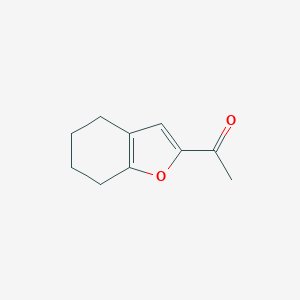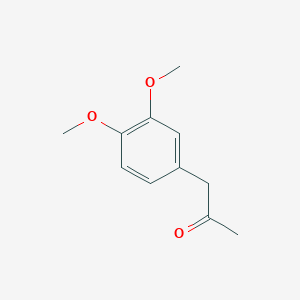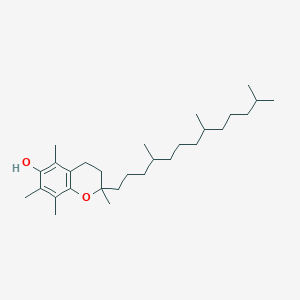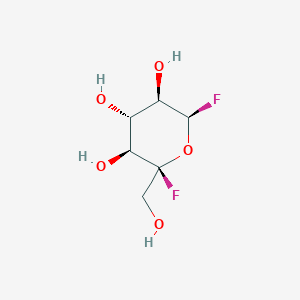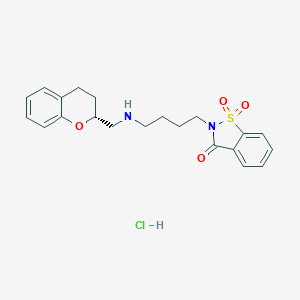
Repinotan hydrochloride
描述
Synthesis Analysis
The synthesis of repinotan hydrochloride involves complex chemical processes. A study outlined a 10-step synthesis starting from [U-14C]phenol, leading to the creation of [U-14C]repinotan hydrochloride, labeled uniformly in the aromatic ring of the chromane moiety. This synthesis process was critical for producing repinotan for pharmacokinetic and drug metabolism studies, highlighting the chemical intricacies involved in developing therapeutic agents like repinotan hydrochloride (Seidel et al., 2002).
Molecular Structure Analysis
Repinotan hydrochloride's molecular structure is characterized by its chromane moiety, a critical component for its activity as a 5-HT1A receptor agonist. The synthesis and labeling studies provide insight into the molecular complexity of repinotan, indicating the significance of its aromatic ring in its pharmacological profile. This structural attribute is essential for its interaction with the 5-HT1A receptor, mediating its therapeutic effects.
Chemical Reactions and Properties
Repinotan hydrochloride's chemical properties, such as its reactivity and stability, are influenced by its molecular structure. The process of labeling repinotan with carbon-14 for pharmacokinetic studies underscores the compound's capability to undergo chemical transformations, which are pivotal for understanding its metabolism and distribution within the body.
Physical Properties Analysis
The physical properties of repinotan hydrochloride, including its solubility and stability, are crucial for its formulation and delivery as a therapeutic agent. These properties determine the compound's pharmacokinetics, such as its absorption, distribution, metabolism, and excretion, which are essential for achieving the desired therapeutic effects.
Chemical Properties Analysis
Repinotan hydrochloride's chemical properties, such as its affinity for the 5-HT1A receptor, underlie its mechanism of action as a neuroprotective agent. Its ability to act as a full agonist at this receptor site suggests a complex interaction with the receptor, leading to the modulation of serotonin levels in the brain, which is thought to contribute to its potential therapeutic effects.
For more in-depth research and studies on Repinotan hydrochloride, including its synthesis, molecular structure, and chemical properties, the following references are invaluable sources of scientific information:
- (Seidel et al., 2002): This study provides detailed insights into the synthesis and labeling of repinotan hydrochloride, which are crucial for understanding its pharmacological profile and potential therapeutic applications.
科学研究应用
Treatment of Acute Ischemic Stroke :
- A study evaluated the efficacy of repinotan in patients with acute ischemic stroke. However, it failed to demonstrate a clinical benefit over placebo, and its development in this area was discontinued (Teal et al., 2009).
Pharmacokinetics and Influence of Gender and Age :
- Research on the pharmacokinetics of repinotan showed that its plasma clearance and volume of distribution are independent of dose, indicating linear pharmacokinetics. The study also found no significant influence of gender on the pharmacokinetics of repinotan in elderly subjects (Heinig et al., 2005).
Penetration in Brain Tissue in Animal Models :
- Repinotan was found to rapidly penetrate brain tissue in healthy and injured animals, important for its neuroprotective efficacy. Its brain concentration was determined by the free plasma concentration, and its metabolites did not penetrate the blood-brain barrier (Schwarz et al., 2005).
Neuroprotective Efficacy in Animal Models :
- The drug demonstrated strong neuroprotective efficacy in animal models of stroke and traumatic brain injury. It reduced infarct volume and showed a prolonged therapeutic window, suggesting potential for treating acute ischemic stroke in humans (Mauler & Horváth, 2005).
Use in Patients with Traumatic Brain Injury :
- A study explored the safety and tolerability of repinotan in patients with severe traumatic brain injury. It found no adverse effects on critical parameters like intracranial pressure and hemodynamics, suggesting its safety in this context (Öhman et al., 2001).
Synthesis for Pharmacokinetics and Drug Metabolism Studies :
- Repinotan was synthesized with 14C-labeling for studies of pharmacokinetics and drug metabolism, an important step in understanding its behavior in biological systems (Seidel et al., 2002).
Interethnic Differences in Pharmacokinetics :
- A study evaluated the effect of ethnicity on the pharmacokinetics of repinotan, finding differences in clearance groups between Japanese and Caucasian populations. This research highlights the importance of considering ethnic differences in drug metabolism and efficacy (Tanigawa et al., 2006).
未来方向
While Repinotan failed to demonstrate sufficient efficacy in phase II trials for the treatment of stroke, it continues to be investigated for other applications . It was found to be effective at counteracting the respiratory depression produced by morphine, though with slight reduction in analgesic effects . It may also be applicable to Parkinson’s, as it is able to reduce glutamate-induced excitotoxicity and thereby some cell death .
属性
IUPAC Name |
2-[4-[[(2R)-3,4-dihydro-2H-chromen-2-yl]methylamino]butyl]-1,1-dioxo-1,2-benzothiazol-3-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4S.ClH/c24-21-18-8-2-4-10-20(18)28(25,26)23(21)14-6-5-13-22-15-17-12-11-16-7-1-3-9-19(16)27-17;/h1-4,7-10,17,22H,5-6,11-15H2;1H/t17-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGKYREHZJIHPML-UNTBIKODSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2OC1CNCCCCN3C(=O)C4=CC=CC=C4S3(=O)=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2O[C@H]1CNCCCCN3C(=O)C4=CC=CC=C4S3(=O)=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70932465 | |
| Record name | 2-(4-{[(3,4-Dihydro-2H-1-benzopyran-2-yl)methyl]amino}butyl)-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70932465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Repinotan hydrochloride | |
CAS RN |
144980-77-8 | |
| Record name | 1,2-Benzisothiazol-3(2H)-one, 2-[4-[[[(2R)-3,4-dihydro-2H-1-benzopyran-2-yl]methyl]amino]butyl]-, 1,1-dioxide, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144980-77-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bay x 3702 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144980778 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-{[(3,4-Dihydro-2H-1-benzopyran-2-yl)methyl]amino}butyl)-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70932465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | REPINOTAN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1KBQ63168A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[2-(4-Hydroxy-3,5-dimethylphenyl)pentan-2-yl]-2,6-dimethylphenol](/img/structure/B57005.png)

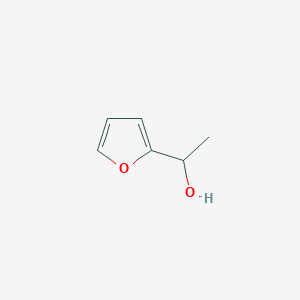
![Ethyl 6-fluoro-1-methyl-4-oxo-7-(piperazin-1-yl)-1,4-dihydro-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate](/img/structure/B57012.png)
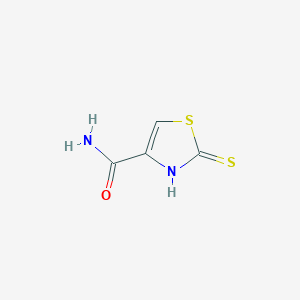
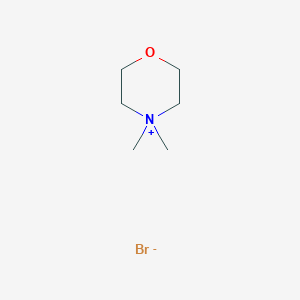
![methyl N-[4-chloro-6-(methoxycarbonylamino)pyridin-2-yl]carbamate](/img/structure/B57015.png)
